molecular formula C23H24N2O4 B4334675 (2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE

(2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE

Cat. No.: B4334675
M. Wt: 392.4 g/mol
InChI Key: NDQQWOZEUCFUKV-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2,2-diylbis(methylene) bis(phenylcarbamate): is a complex organic compound characterized by its unique bicyclic structure This compound is part of the norbornene family, known for its rigid and strained ring system, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE typically involves the following steps:

    Formation of the Norbornene Core: The norbornene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.

    Carbamate Formation: The final step involves the reaction of the functionalized norbornene with phenyl isocyanate to form the phenylcarbamate groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the phenylcarbamate groups, potentially converting them to amines.

    Substitution: The norbornene core can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The rigid structure of the compound makes it a potential ligand in catalytic reactions.

    Polymer Science: It can be used as a monomer in the synthesis of high-performance polymers.

Biology:

    Drug Development: The phenylcarbamate groups are known for their biological activity, making the compound a candidate for drug development.

Medicine:

    Therapeutics: Potential use in the development of therapeutic agents due to its unique chemical properties.

Industry:

    Material Science: The compound’s rigidity and reactivity make it suitable for the development of advanced materials.

Mechanism of Action

The mechanism of action of (2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE involves its interaction with various molecular targets. The phenylcarbamate groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The rigid norbornene core provides a stable scaffold, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A simpler analog without the phenylcarbamate groups.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another norbornene derivative with different functional groups.

Uniqueness:

    Functional Groups: The presence of phenylcarbamate groups distinguishes it from other norbornene derivatives.

    Reactivity: The combination of the rigid norbornene core and reactive phenylcarbamate groups imparts unique chemical properties.

Properties

IUPAC Name

[2-(phenylcarbamoyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-21(24-19-7-3-1-4-8-19)28-15-23(14-17-11-12-18(23)13-17)16-29-22(27)25-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQQWOZEUCFUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)(COC(=O)NC3=CC=CC=C3)COC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE
Reactant of Route 2
Reactant of Route 2
(2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE
Reactant of Route 3
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(2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE
Reactant of Route 4
Reactant of Route 4
(2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE
Reactant of Route 5
Reactant of Route 5
(2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE
Reactant of Route 6
Reactant of Route 6
(2-{[(ANILINOCARBONYL)OXY]METHYL}BICYCLO[2.2.1]HEPT-5-EN-2-YL)METHYL N-PHENYLCARBAMATE

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